NOPO

Description

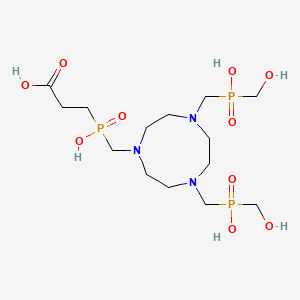

The exact mass of the compound this compound is 495.13005522 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[[4,7-bis[[hydroxy(hydroxymethyl)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N3O10P3/c18-12-29(24,25)10-16-4-2-15(9-28(22,23)8-1-14(20)21)3-5-17(7-6-16)11-30(26,27)13-19/h18-19H,1-13H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYVGVMHKCUCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CO)O)CP(=O)(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N3O10P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NoPo Nanotechnologies' Single-Walled Carbon Nanotubes

An In-depth Technical Guide to Single-Walled Carbon Nanotubes from NoPo Nanotechnologies and the n-Type Doping Process

It is a common misconception that "this compound" refers to a specific type of single-walled carbon nanotube (SWCNT). In fact, "this compound" is the name of this compound Nanotechnologies, a company based in Bangalore, India, that specializes in the production of high-quality SWCNTs.[1][2] This guide provides a technical overview of the SWCNTs produced by this compound Nanotechnologies, followed by a detailed exploration of n-type doping, a critical process for modifying the electronic properties of SWCNTs for advanced applications.

This compound Nanotechnologies, founded in 2011, manufactures SWCNTs using a proprietary High-Pressure Carbon Monoxide (HiPCO®) process.[1][2] This method allows for the production of SWCNTs with small diameters and low structural defects.[3] The company has successfully scaled up this process for industrial production, supplying SWCNTs to various sectors, including electronics, semiconductors, electric vehicle batteries, and healthcare.[3]

The HiPCO® process is a gas-phase chemical vapor deposition technique that operates at high temperatures and pressures.[3] It utilizes the decomposition of carbon monoxide in the presence of a metal catalyst to grow SWCNTs.[1][2] A key aspect of this compound's technology is the use of a "Reverse Boudouard reaction," where carbon monoxide is broken down to form SWCNTs.[1] The carbon monoxide for this process can be generated from carbon dioxide, presenting a circular approach to carbon sequestration.[1]

Quantitative Properties of this compound HiPCO® SWCNTs

The SWCNTs produced by this compound Nanotechnologies exhibit specific physical and chemical properties that make them suitable for a range of high-tech applications. The key quantitative characteristics are summarized in the table below.

| Property | As-Produced | Purified | Analysis Method | Citation |

| Diameter Distribution | 0.6 nm to 1.2 nm | 0.8 nm to 1.2 nm | Raman Spectroscopy, TEM | [4][5] |

| Average Diameter | ~0.8 nm | ~0.8 nm | Raman Spectroscopy | [4][6] |

| G/D Ratio (Raman) | ~25 to 30 | Not Specified | 532 nm laser Raman Spectroscopy | [4] |

| Carbon Content | ~85% | >95% | Thermogravimetric Analysis (TGA) | [5][7] |

| Non-carbonaceous Impurity | ~15% - 18% | <5% | Thermogravimetric Analysis (TGA) | [4][5] |

| Moisture Content | Very low (<0.5 wt%) | <0.5 wt% | Thermogravimetric Analysis (TGA) | [5] |

HiPCO® Synthesis Process Workflow

The following diagram illustrates the general workflow of the HiPCO® process employed by this compound Nanotechnologies for the synthesis of SWCNTs.

n-Type Doping of Single-Walled Carbon Nanotubes

Pristine SWCNTs often exhibit p-type (hole-dominant) charge transport characteristics due to the influence of atmospheric oxygen. For many electronic applications, it is necessary to modify their electronic properties to achieve n-type (electron-dominant) conduction. This process, known as n-type doping, involves introducing electron-donating species to the SWCNTs.

Experimental Protocol for n-Type Doping with Polyethyleneimine (PEI)

Polyethyleneimine (PEI) is a polymer rich in amine groups that can act as an effective n-type dopant for SWCNTs.[8] The following is a general experimental protocol for doping SWCNT films with PEI.

Materials:

-

SWCNT film on a substrate

-

Polyethyleneimine (PEI)

-

Ethanol (B145695) (or another suitable solvent)[9]

-

Beakers and Petri dishes

-

Ultrasonic bath

-

Nitrogen gas supply

-

Probe station and parameter analyzer for electrical characterization

-

Seebeck coefficient measurement setup

Procedure:

-

Preparation of PEI Solution: Prepare a solution of PEI in ethanol at a desired concentration (e.g., 2 wt%).[9]

-

SWCNT Film Immersion: Immerse the SWCNT film in the prepared PEI solution. The duration of immersion can be varied to control the doping level.

-

Rinsing: After immersion, rinse the SWCNT film thoroughly with pure ethanol to remove any excess, non-adsorbed PEI.

-

Drying: Dry the doped SWCNT film gently, for example, by blowing with nitrogen gas.

-

Annealing (Optional): In some cases, a gentle annealing step in an inert atmosphere or vacuum may be performed to improve the interaction between the PEI and the SWCNTs and to remove any residual solvent.

-

Characterization: Characterize the doped SWCNT film to confirm successful n-type doping. This typically involves electrical conductivity measurements, Seebeck coefficient measurements, and spectroscopic analysis.

General Workflow for n-Type Doping and Characterization

The diagram below outlines the general workflow for the n-type doping of SWCNTs and their subsequent characterization.

Characterization of n-Type Doped SWCNTs

Several analytical techniques are employed to confirm the successful n-type doping of SWCNTs and to quantify the changes in their electronic properties.

| Characterization Technique | Key Indicator of n-Type Doping | Citation |

| Seebeck Coefficient Measurement | A change from a positive to a negative Seebeck coefficient is a definitive sign of a transition from p-type to n-type conduction. | [10] |

| Raman Spectroscopy | An upshift (stiffening) of the G-band and a downshift (softening) of the 2D band can indicate n-type doping. An increase in the D/G band intensity ratio suggests an increase in defects, which can be associated with the incorporation of dopant species. | [7][11] |

| X-ray Photoelectron Spectroscopy (XPS) | The N 1s spectrum can be used to identify the chemical states of nitrogen in the doped SWCNTs (e.g., pyridinic, graphitic), confirming the presence and bonding of the dopant. A shift in the C 1s peak to higher binding energy can also indicate electron donation to the SWCNTs. | [1][12] |

| Electrical Measurements | In field-effect transistor (FET) configurations, a shift in the threshold voltage and an increase in electron mobility are indicative of n-type behavior. | [13] |

Conceptual Diagram of n-Type Doping

The following diagram illustrates the effect of an n-type dopant on the electronic band structure of a semiconducting SWCNT.

Relevance for Researchers and Drug Development Professionals

High-quality, small-diameter SWCNTs, such as those produced by this compound Nanotechnologies, are of significant interest to the scientific community. Their unique optical and electronic properties make them ideal for applications in sensors and bio-imaging.[14] For drug development, SWCNTs are being explored as carriers for targeted drug delivery due to their high surface area and ability to penetrate cell membranes.[14]

The ability to precisely control the electronic properties of SWCNTs through n-type doping is crucial for the development of advanced electronic devices, including highly sensitive biosensors. These sensors can be designed to detect specific biomolecules, which is of great value in diagnostics and drug discovery. Furthermore, understanding the interactions between doped SWCNTs and biological systems is an active area of research for creating more effective and targeted therapeutic and diagnostic tools.

References

- 1. N 1s core-level binding energies in nitrogen-doped carbon nanotubes: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. advancedcarbonscouncil.org [advancedcarbonscouncil.org]

- 3. noponano.com [noponano.com]

- 4. Handling this compound HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]

- 5. noponano.com [noponano.com]

- 6. noponano.com [noponano.com]

- 7. researchgate.net [researchgate.net]

- 8. Effective Doping of Single-Walled Carbon Nanotubes with Polyethyleneimine | MDPI [mdpi.com]

- 9. nanonasibulin.com [nanonasibulin.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. arxiv.org [arxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Properties of HiPCO® Produced Single-Walled Carbon Nanotubes (SWCNTs)

High-Pressure Carbon Monoxide (HiPCO®) synthesis is a benchmark process for producing high-quality, small-diameter single-walled carbon nanotubes.[1][2] Developed in the late 1990s by the Smalley group at Rice University, this continuous-flow gas-phase method has become a de facto standard in SWCNT research due to the consistent and high-quality material it produces.[2][3] This guide provides a comprehensive overview of the core properties of HiPCO® SWCNTs, detailed experimental protocols, and their implications for research and drug development.

The HiPCO® Synthesis Process

The HiPCO® process involves the catalytic decomposition of iron pentacarbonyl (Fe(CO)₅) in the presence of a continuous flow of high-pressure (30–50 atm) and high-temperature (900–1100 °C) carbon monoxide (CO).[2] Iron nanoparticles form in-situ and act as nucleation sites for carbon atoms, which then assemble into single-walled carbon nanotubes.[4] This chemical vapor deposition (CVD) technique allows for significant control over the final product's diameter and chirality.[2]

Core Physical and Structural Properties

HiPCO® SWCNTs are known for their small diameters and are typically found in bundles or "ropes."[1][5] Their physical characteristics are crucial for applications ranging from electronics to nanomedicine.

Table 1: Summary of Physical Properties

| Property | Raw HiPCO® SWCNTs | Purified HiPCO® SWCNTs | Measurement Method(s) |

| Individual Diameter | ~0.6 - 1.2 nm (Mean ~1.0 nm)[1][6][7] | ~0.8 - 1.2 nm[2] | TEM, AFM[1][2][6] |

| Individual Length | ~100 - 1000 nm[1][5] | ~400 - 700 nm[8] | AFM[1][6] |

| Morphology | Dry, fluffy, black powder of bundled ropes[1][2][5] | Dry fibrous powder[8] | Visual, SEM, TEM |

| Bulk Density | ~0.09 - 0.11 g/cm³[1][2] | ~0.1 g/cm³[5] | Gravimetric |

| Maximum Density | 1.6 g/cm³[1][5] | 1.6 g/cm³[1] | Calculated[1] |

| BET Surface Area | ~400 - 1000 m²/g[1][5] | ~400 - 1000 m²/g[1][5] | BET Analysis |

| Maximum Surface Area | 1315 m²/g[1][5] | 1315 m²/g[1][5] | Calculated[1][5] |

Chemical Properties and Purity

The primary impurity in as-produced HiPCO® material is the iron catalyst used in the synthesis, which can be encased in amorphous carbon shells.[9] Several grades of purity are commercially available, achieved through various purification processes.

Table 2: Purity Grades and Composition

| Purity Grade | Iron (Fe) Content (wt%) | Carbon Purity (wt%) | Key Characteristics |

| Raw | Up to 36%[10] | >80%[8] | Contains significant iron catalyst and amorphous carbon impurities.[2][9] |

| Purified | < 10%[1] | >90%[9] | Most metallic impurities and some amorphous carbon removed.[1][9] |

| Super Purified | < 5%[1] | >95% (atom%)[8] | Highest purity grade with minimal catalyst residue.[1] |

Electronic and Optical Properties

As a result of their structure, HiPCO® SWCNTs are a mixture of metallic and semiconducting nanotubes.[11] These distinct electronic types give rise to unique properties that are highly sought after in electronics and bio-imaging.

Table 3: Electronic and Optical Properties

| Property | Description | Relevance to Drug Development |

| Electrical Conductivity | Exceptionally high, up to 1000x greater than copper.[11] Metallic SWCNTs are highly conductive with no bandgap.[11] | Potential for biosensors and electronically triggered drug release. |

| Semiconductivity | Semiconducting SWCNTs possess a bandgap, making them suitable for transistor applications.[11] | Development of diagnostic devices and sensors. |

| Buckypaper Resistance | ~0.2 - 2 Ω/square[1][5] | Characterizes conductive films for bio-electronic interfaces. |

| Optical Properties | Exhibit fluorescence (photoluminescence) in the near-infrared (NIR) and short-wave infrared (SWIR) regions.[12][13] | High-resolution biological imaging due to tissue transparency in the NIR/SWIR range.[12][13] |

Thermal Properties

The strong sp² carbon-carbon bonds confer exceptional thermal stability and conductivity to SWCNTs.

Table 4: Thermal Properties (from Thermogravimetric Analysis - TGA)

| Purity Grade | TGA Onset Temperature (in air) | TGA 1st Derivative Peak (in air) | Key Insights |

| Raw | ~350°C[1][5] | ~350 - 410°C[1][5] | Lower oxidation temperature due to amorphous carbon and catalyst presence.[2] |

| Purified | ~440°C[1][5] | ~470 - 490°C[1] | Increased stability after removal of impurities.[1] |

| Super Purified | ~450°C[1][5] | ~510 - 540°C[1][5] | Highest thermal stability, reflecting the intrinsic properties of the SWCNT structure.[1] |

Experimental Protocols and Characterization

Purification of HiPCO® SWCNTs

Raw HiPCO® material requires purification to remove residual iron catalyst and amorphous carbon for most research and biomedical applications.[9][14]

Protocol: Purification via Oxidation and Acid Wash [9]

-

Pre-treatment: 100 mg of raw HiPCO® SWCNTs are placed in a ceramic boat inside a quartz tube furnace.

-

Wet Oxidation: A gas mixture of 20% O₂ in Argon is passed through a water bubbler and then over the sample at a flow rate of 100 sccm. The furnace is heated to 225-325°C for 1-2 hours. This step catalytically oxidizes amorphous carbon and exposes the iron catalyst particles.[9]

-

Acid Extraction: The oxidized sample is sonicated in concentrated hydrochloric acid (HCl) to dissolve the iron and iron oxide particles.

-

Washing & Drying: The sample is repeatedly washed with deionized water until the pH is neutral, then dried in a vacuum oven.

-

Annealing: The purified SWCNTs are annealed at 800°C in an inert atmosphere (e.g., Argon) to repair defects induced during oxidation.[9]

Characterization Workflow

A multi-technique approach is necessary to fully characterize the properties of HiPCO® SWCNTs.

Applications and Biological Interactions in Drug Development

The unique properties of HiPCO® SWCNTs make them promising candidates for various biomedical applications, particularly in drug and gene delivery.

-

Nanocarriers for Delivery: Their high surface area allows for the loading of therapeutic molecules. They have been successfully used as nanocarriers for siRNA to suppress mutant genes in pancreatic cancer cells, demonstrating low cytotoxicity and high biocompatibility when properly functionalized.[8] The effective hydrodynamic diameter of SWCNT nanoplexes (e.g., ~110 nm) makes them suitable for intracellular delivery.[8]

-

Biocompatibility and Toxicity: The toxicity of SWCNTs is a complex issue. Studies suggest that pristine, highly aggregated HiPCO® SWCNTs can induce adverse effects.[10][15] Key factors influencing toxicity include:

-

Impurities: Residual iron catalyst can generate reactive oxygen species (ROS), contributing to cytotoxicity.[10][16]

-

Aggregation: Large bundles of SWCNTs are difficult for macrophages to clear, potentially leading to prolonged inflammation.[15]

-

Dispersion: Stable, nanoscale dispersions of SWCNTs in biocompatible polymers like Pluronic significantly minimize pulmonary toxicity in vivo.[16]

-

-

Cellular Signaling Pathways: Exposure to pristine HiPCO® SWCNTs has been shown to trigger specific cellular responses, particularly in immune cells like macrophages.[10] In vitro and in vivo studies have demonstrated that P-SWCNTs can:

-

Increase the secretion of inflammatory cytokines such as IL-6 and MCP-1.[10]

-

Enhance the generation of ROS and nitric oxide (NO).[10]

-

Activate the MAP kinase pathway.[10]

-

Induce endoplasmic reticulum (ER) stress and mitochondrial dysfunction, leading to cellular pathways of apoptosis (programmed cell death) and autophagy (cellular self-digestion).[10]

-

Conclusion

HiPCO® SWCNTs represent a class of nanomaterials with exceptional and highly tunable properties. Their small diameter, high purity potential, and unique electronic characteristics make them invaluable for advanced applications. For professionals in drug development, understanding these core properties is critical. While raw SWCNTs can pose toxicity risks, appropriate purification and functionalization can yield highly biocompatible nanocarriers for targeted therapies and advanced bio-imaging, paving the way for next-generation nanomedicine.

References

- 1. HiPCO Single Wall Carbon Nanotubes | Raymor – Nanotubes for Electronics [raymor.com]

- 2. mdpi.com [mdpi.com]

- 3. physik.fu-berlin.de [physik.fu-berlin.de]

- 4. scribd.com [scribd.com]

- 5. ccni.biz [ccni.biz]

- 6. nanointegris.com [nanointegris.com]

- 7. Handling NoPo HiPCO® Single-Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]

- 8. HiPco Small Diameter SWCNTs - NanoIntegris [nanointegris.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Toxic response of HIPCO single-walled carbon nanotubes in mice and RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. newmetals.co.jp [newmetals.co.jp]

- 12. Optical Properties of this compound HiPCO® Single Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Toxicity of Carbon Nanotubes as Anti-Tumor Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biocompatible Nanoscale Dispersion of Single Walled Carbon Nanotubes Minimizes in vivo Pulmonary Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Structure of Carbon Nanotubes: NoPo Nanotechnologies' SWCNTs and Nitrogen-Doped Variants

An in-depth exploration for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of two significant types of carbon nanotubes (CNTs): high-purity single-walled carbon nanotubes (SWCNTs) produced by NoPo Nanotechnologies and nitrogen-doped carbon nanotubes (N-CNTs). It is important to note that the term "this compound carbon nanotubes" likely refers to the products of this compound Nanotechnologies, a prominent manufacturer in the field. This document is structured to serve as a detailed resource, offering insights into state-of-the-art synthesis protocols, quantitative material properties, and the fundamental structural attributes of these advanced materials.

Section 1: this compound Nanotechnologies' Single-Walled Carbon Nanotubes (SWCNTs)

This compound Nanotechnologies, a Bangalore-based company, specializes in the production of high-quality SWCNTs utilizing a proprietary version of the High-Pressure Carbon Monoxide (HiPCO®) process.[1][2] This method is renowned for yielding SWCNTs with small diameters and low defect densities, making them highly suitable for a range of advanced applications, including electronics, EV batteries, and healthcare.[1][3]

Synthesis via the HiPCO® Process

The HiPCO® process is a continuous-flow gas-phase method that employs carbon monoxide as the carbon feedstock and a metal carbonyl, such as iron pentacarbonyl (Fe(CO)₅), as the catalyst precursor.[1][4] The synthesis is conducted at high temperatures and pressures, leading to the thermal decomposition of the catalyst precursor to form metal nanoparticles that serve as nucleation sites for nanotube growth.[4][5] The overall chemical transformation is a reverse Boudouard reaction, where carbon monoxide disproportionates into elemental carbon, which forms the nanotubes, and carbon dioxide.[1]

Quantitative Data: this compound HiPCO® SWCNTs

The following table summarizes the key quantitative properties of SWCNTs produced by this compound Nanotechnologies.

| Property | Value | Method of Analysis/Reference |

| Diameter | 0.8 – 1.2 nm | Raman Spectroscopy, TEM[6] |

| Purity (Carbon Content) | >85% (raw), >95% (purified) | Thermogravimetric Analysis (TGA)[6][7] |

| Metal Impurities | <15% (raw), <5% (purified) | TGA[6] |

| Moisture Content | <0.5 wt% | TGA[6] |

| G/D Ratio | 24 | Raman Spectroscopy[7] |

| RBM Peaks | 272, 228 cm⁻¹ | Raman Spectroscopy[7] |

| Length | ~1000 nm | [8] |

| Semiconducting Content | ~67% | [8] |

| Metallic Content | ~33% | [8] |

Experimental Protocol: HiPCO® Synthesis of SWCNTs

The following provides a generalized experimental protocol for the HiPCO® synthesis of SWCNTs, based on publicly available information about the process.

1. Precursor Preparation:

- High-purity carbon monoxide (CO) gas is used as the carbon source.

- Iron pentacarbonyl (Fe(CO)₅) or another suitable metal carbonyl is used as the catalyst precursor.

2. Reactor Setup:

- A high-pressure, high-temperature continuous-flow reactor is utilized. The reactor is designed to withstand pressures of up to 100 atmospheres and temperatures around 1000°C.[5]

- The system includes mass flow controllers for precise regulation of gas inputs.

3. Synthesis:

- The reactor is heated to the target temperature, typically in the range of 900-1100°C.[4]

- A continuous flow of high-pressure carbon monoxide is introduced into the reactor.

- The metal carbonyl catalyst precursor is injected into the hot CO stream. The high temperature causes the thermal decomposition of the metal carbonyl, forming metal nanoparticles that act as catalysts.

- The carbon monoxide molecules catalytically disproportionate on the surface of the metal nanoparticles, leading to the growth of SWCNTs. The reaction is represented as: 2CO → C (SWCNT) + CO₂.[1]

- The newly formed SWCNTs are carried by the gas stream to a collection chamber.

4. Purification:

- The raw SWCNT product contains residual metal catalyst particles and amorphous carbon.

- This compound Nanotechnologies employs a proprietary halogenation process to remove the iron catalyst.[7]

- Further purification steps may be employed to remove other non-nanotube carbonaceous impurities.

HiPCO® Synthesis Workflow

Caption: Workflow for the HiPCO® synthesis of SWCNTs.

Structure of this compound HiPCO® SWCNTs

The SWCNTs produced by this compound via the HiPCO® process are single-walled graphitic cylinders.[1] Their structure is characterized by a high degree of crystallinity and few structural defects, as indicated by their high G/D ratio in Raman spectroscopy.[7][9] The diameter of these nanotubes is typically in the sub-nanometer to a few nanometers range, which is a key feature of the HiPCO® method.[1] The chirality of the SWCNTs, which determines their electronic properties (metallic or semiconducting), is varied within the as-produced material.[8]

Section 2: Nitrogen-Doped Carbon Nanotubes (N-CNTs)

Nitrogen-doped carbon nanotubes (N-CNTs) are a class of CNTs where nitrogen atoms are intentionally incorporated into the carbon lattice. This doping process can significantly alter the electronic, chemical, and mechanical properties of the nanotubes.[10] One of the most common and versatile methods for synthesizing N-CNTs is Chemical Vapor Deposition (CVD).[11][12]

Synthesis via Chemical Vapor Deposition (CVD)

In a typical CVD process for N-CNT synthesis, a carbon-containing precursor and a nitrogen-containing precursor are introduced into a furnace containing a catalyst at elevated temperatures. The precursors decompose, and the carbon and nitrogen atoms assemble on the catalyst particles to form the N-CNTs.[10][13] The choice of precursors, catalyst, and synthesis conditions allows for control over the nitrogen content and the morphology of the resulting nanotubes.[14]

Quantitative Data: N-CNT Synthesis

The following table presents representative quantitative data for the synthesis of N-CNTs via CVD, compiled from various research articles.

| Parameter | Value Range | Precursors | Catalyst | Reference |

| Synthesis Temperature | 650 - 900°C | Propane (B168953)/Ammonia (B1221849), Ethylene, Acetonitrile | (Al₀.₄Fe₀.₄₈Co₀.₁₂)₂O₃ + 3% MoO₃, Ni, Fe | [11][13] |

| Nitrogen Content | 0.6 - 20 at% | Methane/Hydrogen/Ammonia, Acetonitrile | CoₓMg₁₋ₓMoO₄, Fe | [14][15] |

| Diameter | 30 - 300 nm | Organic Amines, Ethylene | Fe/SBA-15, Ni | [11][16] |

| Yield | Up to 2.2 g/(g·cat)⁻¹ | Diethylamine | Fe/SBA-15 | [16] |

Experimental Protocol: CVD Synthesis of N-CNTs

This protocol describes a general procedure for the synthesis of N-CNTs using a CVD method with a solid catalyst and gaseous precursors.

1. Catalyst Preparation:

- A transition metal catalyst (e.g., iron, cobalt, nickel) is prepared, often supported on a substrate like silica (B1680970) or alumina. For example, a catalyst of (Al₀.₄Fe₀.₄₈Co₀.₁₂)₂O₃ + 3% MoO₃ can be synthesized.[13]

2. Reactor Setup:

- A quartz tube furnace is typically used as the reactor.

- The catalyst is placed in a ceramic boat and positioned in the center of the quartz tube.

- The system is connected to a gas delivery system with mass flow controllers for the carbon source, nitrogen source, and carrier gas.

3. Synthesis:

- The reactor is purged with an inert gas (e.g., argon, nitrogen) to remove air.

- The furnace is heated to the desired synthesis temperature, for instance, 650-700°C.[13]

- A mixture of a carbon precursor (e.g., propane, ethylene) and a nitrogen precursor (e.g., ammonia, acetonitrile) is introduced into the reactor along with a carrier gas. A 50/50% mixture of propane and ammonia at a flow rate of 200 mL/min can be used.[13]

- The synthesis is carried out for a specific duration, for example, 10 minutes to 3 hours.[11][13]

- During this time, the precursor gases decompose on the catalyst surface, leading to the growth of N-CNTs.

4. Cooling and Collection:

- After the synthesis period, the precursor gas flow is stopped, and the furnace is cooled to room temperature under an inert gas flow.

- The as-synthesized N-CNT product is then collected from the ceramic boat for characterization and purification.

CVD Synthesis Workflow for N-CNTs

Caption: Workflow for the CVD synthesis of N-CNTs.

Structure of Nitrogen-Doped Carbon Nanotubes

The incorporation of nitrogen atoms into the hexagonal carbon lattice of CNTs introduces structural defects and alters the morphology.[10] A characteristic feature of many N-CNTs, particularly those with higher nitrogen concentrations, is a "bamboo-like" or compartmentalized structure.[12] X-ray photoelectron spectroscopy (XPS) studies have identified several bonding configurations for the nitrogen atoms within the carbon framework:

-

Pyridinic Nitrogen: Nitrogen atoms at the edges of graphene layers, bonded to two carbon atoms.

-

Pyrrolic Nitrogen: Nitrogen atoms incorporated into five-membered rings.

-

Graphitic (Quaternary) Nitrogen: Nitrogen atoms substituting carbon atoms within the hexagonal lattice.[12]

The relative abundance of these nitrogen configurations is influenced by the synthesis temperature and other experimental parameters.[12] These structural modifications are responsible for the unique properties of N-CNTs, such as enhanced chemical reactivity and modified electronic behavior.[10]

References

- 1. advancedcarbonscouncil.org [advancedcarbonscouncil.org]

- 2. noponano.com [noponano.com]

- 3. noponano.com [noponano.com]

- 4. science.thewire.in [science.thewire.in]

- 5. HiPCO® – A History – this compound Nanotechnologies [this compound.in]

- 6. noponano.com [noponano.com]

- 7. noponano.com [noponano.com]

- 8. noponano.com [noponano.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Nitrogen Doped Carbon Nanotubes from Organometallic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Nitrogen-doped carbon nanotube - Wikipedia [en.wikipedia.org]

- 13. CVD-Synthesis of N-CNT Using Propane and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of highly nitrogen-doped multi-walled carbon nanotubes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

Navigating the Frontier of Nanoelectronics: An In-depth Technical Guide to the Electrical Conductivity of Nitrogen and Phosphorus Functionalized SWCNTs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The term "NOPO SWCNTs" is not a standard descriptor in peer-reviewed scientific literature. It is likely a specific designation for Single-Walled Carbon Nanotubes (SWCNTs) functionalized with nitrogen (N) and phosphorus (P) containing groups, potentially originating from a commercial source such as this compound Nanotechnologies. This guide provides a comprehensive technical overview of the electrical properties of SWCNTs functionalized with nitrogen and phosphorus, based on available scientific research. Functionalization of SWCNTs is a key strategy to modulate their intrinsic properties for a range of applications, including advanced electronics, sensing, and potentially, in the realm of drug delivery and biomedical devices.

This document synthesizes the current understanding of how nitrogen and phosphorus incorporation influences the electrical conductivity of SWCNTs. It details the theoretical underpinnings, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of key processes and concepts.

Theoretical Framework: Modulating Electrical Conductivity in SWCNTs

The exceptional electrical conductivity of SWCNTs is a direct consequence of their unique one-dimensional structure and sp² hybridized carbon lattice. The electronic properties of an SWCNT are determined by its chirality, which dictates whether it behaves as a metal or a semiconductor. Functionalization, particularly through heteroatom doping, offers a powerful tool to tune these electronic properties.

Nitrogen Doping (n-type): Nitrogen, having one more valence electron than carbon, typically acts as an electron donor when substitutionally incorporated into the SWCNT lattice. This process, known as n-type doping, introduces electrons into the conduction band of semiconducting SWCNTs, thereby increasing their carrier density and enhancing electrical conductivity. In metallic SWCNTs, nitrogen doping can also modify the density of states (DOS) near the Fermi level, influencing their conductive properties.

Phosphorus Functionalization: The effect of phosphorus on the electrical properties of SWCNTs is less extensively documented than that of nitrogen. Phosphorus, being in the same group as nitrogen, can also act as an n-type dopant. However, depending on its bonding configuration (e.g., substitutional vs. bonded to the surface in an oxide form), it could also introduce scattering sites that may increase resistance. Theoretical studies suggest that phosphorus doping can modulate the band gap of SWCNTs.

The co-functionalization with both nitrogen and phosphorus presents an intriguing avenue for fine-tuning the electronic structure of SWCNTs, potentially leading to synergistic effects that could further enhance their electrical performance for specific applications.

Quantitative Data on Electrical Conductivity

Direct quantitative data for SWCNTs explicitly co-functionalized with both nitrogen and phosphorus is scarce in the current literature. However, we can compile and compare data for pristine and singly-functionalized SWCNTs to infer potential trends.

| Material | Functionalization/Doping | Electrical Conductivity (S/cm) | Measurement Conditions | Reference |

| Pristine SWCNT Film | None | 249 ± 21 | Room Temperature, Film | [1] |

| Pristine SWCNT Film | None | 275 (decreased with temperature) | Film, Temperature Dependent | [2] |

| SWCNT Fiber | None | 5.5 x 105 | Room Temperature, Fiber | This compound Nanotechnologies |

| SWCNT Composite | Amine-functionalized MWCNTs (0.5 mass%) | 7 | Buckypaper-based nanocomposite | [3] |

| SWCNT Composite | Carboxyl-functionalized MWCNTs (5 mass%) | ~0.7 | Buckypaper-based nanocomposite | [3] |

| N-doped SWCNT Film | Polyethyleneimine (PEI) | 1301 ± 56 | Room Temperature, Film | [1] |

| N-doped SWCNT Film | 2,4-dinitroaniline | 805 ± 42 | Room Temperature, Film | [4] |

| N-doped SWCNT Film | Triazole | 704 ± 68 | Room Temperature, Film | [4] |

| N-pyrrolic functionalized semiconducting CNT | N-pyrrolic groups | 4.2 x 106 S/m (4.2 x 104 S/cm) | Theoretical Calculation | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of nitrogen and phosphorus co-functionalized SWCNTs are not widely established. The following sections outline generalized procedures based on methods reported for singly-doped and other co-doped carbon nanomaterials.

Synthesis of N, P Co-functionalized SWCNTs via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a versatile method for synthesizing doped SWCNTs by introducing nitrogen and phosphorus precursors during the growth process.

1. Precursor Preparation:

-

Carbon Source: A primary carbon source, such as ethanol (B145695) or methane, is used.

-

Catalyst: A metal catalyst, typically iron-based (e.g., ferrocene), is required for SWCNT growth.[6]

-

Nitrogen Source: A nitrogen-containing precursor is introduced into the feed stream. Common examples include benzylamine (B48309) or pyrazine.[6]

-

Phosphorus Source: A phosphorus-containing precursor is co-introduced. Triphenylphosphine is a reported precursor for P-doping of SWCNTs.[6]

-

Solvent: The precursors are typically dissolved in a suitable solvent, such as ethanol.[6]

2. CVD Reaction:

-

The precursor solution is injected into a heated furnace (typically 800-1000°C) containing a substrate.

-

An inert carrier gas (e.g., Argon) is used to transport the vaporized precursors into the reaction zone.

-

The precursors decompose at high temperatures, and carbon, along with nitrogen and phosphorus atoms, deposit on the catalyst particles, leading to the growth of N, P co-functionalized SWCNTs.

3. Purification:

-

The as-synthesized material is purified to remove amorphous carbon and residual catalyst particles. This often involves acid treatment and/or oxidation processes.

Measurement of Electrical Conductivity

The electrical conductivity of SWCNT films is commonly measured using a four-point probe method to minimize the influence of contact resistance.

1. Sample Preparation:

-

A thin, uniform film of the functionalized SWCNTs is deposited onto an insulating substrate (e.g., SiO₂/Si wafer or glass). This can be achieved through methods such as vacuum filtration, drop-casting, or spin-coating of an SWCNT dispersion.

-

The film is then annealed to remove any residual solvent and improve inter-tube contact.

2. Four-Point Probe Measurement:

-

A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the SWCNT film.

-

A constant DC current (I) is passed through the outer two probes.

-

The voltage drop (V) across the inner two probes is measured.

-

The sheet resistance (Rs) of the film is calculated using the formula: Rs = (π/ln2) * (V/I).

-

The electrical conductivity (σ) is then determined by dividing the sheet resistance by the film thickness (t): σ = 1 / (Rs * t).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for Synthesis and Characterization of Functionalized SWCNTs.

Caption: Effect of Doping on the Electronic Density of States (DOS) of a Semiconducting SWCNT.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scielo.br [scielo.br]

- 4. Doping Engineering of Single-Walled Carbon Nanotubes by Nitrogen Compounds Using Basicity and Alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Electrical Conductivity of Copper and Nitrogen Functionalized Carbon Nanotubes [arxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability of Single-Walled Carbon nanotubes

For Researchers, Scientists, and Drug Development Professionals

Single-walled carbon nanotubes (SWCNTs) are at the forefront of nanomaterial research, offering unprecedented electrical, mechanical, and thermal properties. Their application in diverse fields, including advanced composites, electronics, and significantly, in drug delivery and biomedical imaging, necessitates a thorough understanding of their behavior under various environmental conditions. A critical parameter in this regard is their thermal stability, which dictates their processing limitations and operational lifespan in high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability of SWCNTs, detailing the factors that influence it, the experimental methods for its characterization, and key quantitative data.

Core Concepts of SWCNT Thermal Stability

The thermal stability of a material refers to its ability to resist decomposition or structural changes at elevated temperatures. For SWCNTs, this stability is intrinsically linked to the strong sp² carbon-carbon bonds that form their graphene-like cylindrical structure. However, their stability is not absolute and is significantly influenced by the surrounding atmosphere.

-

Inert Atmosphere: In a vacuum or an inert atmosphere (e.g., nitrogen, argon), SWCNTs exhibit remarkable thermal stability. The primary degradation mechanism is sublimation, which occurs at extremely high temperatures. Theoretical studies predict stability up to 4000 K, while experimental observations have shown them to be stable at temperatures exceeding 2000 K.[1] Molecular dynamics simulations have indicated that the atomic structure of SWCNTs can be sustained even at temperatures above 2000 K.[1] In a vacuum, SWCNTs can endure temperatures up to 3300 K.[1]

-

Oxidizing Atmosphere (Air): In the presence of oxygen, the thermal stability of SWCNTs is considerably lower. Oxidation, the chemical reaction with oxygen, becomes the dominant degradation pathway. This process typically begins at defect sites on the nanotube surface, such as vacancies, open ends, or sites with attached functional groups. The burning temperature of CNTs is usually between 400-600 °C.[2]

Factors Influencing Thermal Stability

Several factors can influence the temperature at which SWCNTs begin to degrade. A thorough understanding of these is crucial for optimizing their use in various applications.

-

Structural Defects: The presence of defects in the nanotube lattice, such as vacancies, Stone-Wales defects, or sp³-hybridized carbon atoms, can significantly lower the activation energy for oxidation. These sites are more reactive and serve as initiation points for thermal degradation.

-

Purity and Impurities: The purity of the SWCNT sample plays a critical role. Amorphous carbon, a common byproduct of synthesis, typically oxidizes at lower temperatures than the nanotubes themselves.[3] The presence of residual metal catalysts from the synthesis process can also catalyze the oxidation of the carbon nanotubes, thereby reducing their thermal stability.[3]

-

Diameter and Chirality: The diameter of the SWCNT can influence its stability. Smaller diameter tubes have a higher curvature, leading to increased strain in the C-C bonds, which can make them more susceptible to oxidation.[2] While chirality is a defining electronic property, its direct influence on thermal stability is less pronounced than other factors.

-

Functionalization: Covalent functionalization, often necessary to improve solubility and biocompatibility for drug delivery applications, introduces sp³-hybridized carbon atoms and other functional groups onto the nanotube surface. These functionalized sites act as defects and can significantly reduce the thermal stability of the SWCNTs.[4]

-

Bundling and Aggregation: SWCNTs have a strong tendency to bundle together due to van der Waals forces. The thermal stability can be affected by this bundling, as the outer tubes can shield the inner tubes from the surrounding atmosphere.

The logical relationship between these factors is illustrated in the diagram below.

Experimental Characterization Techniques

The thermal stability of SWCNTs is primarily investigated using thermogravimetric analysis (TGA) and Raman spectroscopy.

Thermogravimetric Analysis (TGA)

TGA is the most common technique for determining the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol for TGA of SWCNTs:

-

Sample Preparation: A small, representative sample of the SWCNT material (typically 2-4 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina (B75360) or platinum).[3]

-

Instrument Setup: The TGA instrument is purged with the desired gas (e.g., synthetic air for oxidation studies or nitrogen/argon for inert atmosphere studies) at a constant flow rate (e.g., 25-100 mL/min).[5]

-

Heating Program: The sample is heated at a constant rate, typically ranging from 5 to 20 °C/min, up to a final temperature (e.g., 800-1000 °C).[3][5]

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition rates. Key parameters obtained are:

-

Tonset: The temperature at which significant weight loss begins.

-

Tmax: The temperature of the maximum rate of weight loss (peak of the DTG curve).

-

Residue: The percentage of mass remaining at the end of the experiment, which often corresponds to metal catalyst impurities in the form of their oxides.[3]

-

The general workflow for TGA analysis of SWCNTs is depicted below.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to characterize the structural properties of SWCNTs. Temperature-dependent Raman spectroscopy can provide insights into the structural changes occurring upon heating.

Experimental Protocol for Temperature-Dependent Raman Spectroscopy of SWCNTs:

-

Sample Preparation: A small amount of SWCNT material is deposited on a substrate suitable for high-temperature measurements (e.g., silicon with a silicon dioxide layer).

-

Instrument Setup: The sample is placed in a heating stage that allows for precise temperature control and is compatible with the Raman microscope. The measurements can be performed in a controlled atmosphere.

-

Spectral Acquisition: A laser of a specific wavelength (e.g., 532 nm or 633 nm) is focused on the sample. Raman spectra are collected at various temperatures as the sample is heated.

-

Data Analysis: Changes in the characteristic Raman bands of SWCNTs are monitored:

-

Radial Breathing Mode (RBM): The frequency of the RBM is inversely proportional to the nanotube diameter. Changes in RBM intensity or the appearance of new peaks can indicate the selective oxidation of certain diameter tubes.

-

D-band: This band is associated with defects in the nanotube structure. An increase in the D-band intensity relative to the G-band (ID/IG ratio) can indicate the introduction of defects during heating.

-

G-band: This band is related to the tangential vibrations of the carbon atoms. A downshift in the G-band frequency is typically observed with increasing temperature due to thermal expansion and anharmonic effects.

-

Quantitative Data on SWCNT Thermal Stability

The following tables summarize key quantitative data on the thermal stability of SWCNTs under different conditions, compiled from various studies.

Table 1: Thermal Degradation of SWCNTs in Air (Oxidizing Atmosphere)

| SWCNT Type/Purity | Onset Oxidation Temperature (°C) | Peak Oxidation Temperature (°C) | Reference |

| Raw (unpurified) | ~300 - 400 | ~450 - 550 | [3] |

| Purified | ~400 - 500 | ~550 - 700 | [6] |

| Vertically Aligned SWCNTs | > 500 | > 600 | [7][8] |

| Functionalized (e.g., -COOH) | Lowered compared to pristine | Lowered compared to pristine | [4] |

Table 2: Thermal Stability of SWCNTs in Inert Atmosphere

| Atmosphere | Onset Degradation Temperature (°C) | Observations | Reference |

| Nitrogen (N₂) | > 800 | Reversible spectral changes up to 1000 K. | [9] |

| Vacuum | > 2000 | Stable up to very high temperatures. | [1] |

| Argon (Ar) | > 800 | Stable with minimal sublimation at high temperatures. | [8] |

Conclusion

The thermal stability of single-walled carbon nanotubes is a critical parameter that is highly dependent on the surrounding environment and the intrinsic properties of the nanotubes. In inert atmospheres, SWCNTs are exceptionally stable, withstanding temperatures well above 2000 °C. However, in the presence of oxygen, their stability is significantly reduced, with oxidation typically commencing between 300 and 500 °C. Factors such as defects, purity, and functionalization play a crucial role in determining the onset of thermal degradation. For applications in drug development and other biomedical fields where sterilization or processing at elevated temperatures may be required, a thorough characterization of the thermal stability of the specific SWCNT material being used is imperative. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and professionals working with these remarkable nanomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. arxiv.org [arxiv.org]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Thermal stability of functionalized carbon nanotubes studied by in-situ transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Raman spectra of single walled carbon nanotubes at high temperatures: pretreating samples in a nitrogen atmosphere improves their thermal stability in air - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unraveling the Mechanical Fortitude of Doped Carbon Nanotubes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the mechanical properties of nitrogen- and oxygen-doped carbon nanotubes (NOPO-CNTs), providing a comprehensive overview for researchers and professionals in materials science and drug development. Doping carbon nanotubes (CNTs) with heteroatoms like nitrogen and oxygen introduces modifications to their pristine structure, influencing their mechanical strength, elasticity, and failure mechanisms. This guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and provides visual representations of critical workflows and concepts.

Mechanical Strength of Nitrogen- and Oxygen-Doped Carbon Nanotubes: A Comparative Analysis

The introduction of nitrogen and oxygen dopants into the carbon lattice of CNTs has a profound impact on their mechanical behavior. While pristine CNTs are renowned for their exceptional strength and stiffness, doping can either enhance or degrade these properties depending on the nature, concentration, and distribution of the dopant atoms.

Nitrogen-Doped Carbon Nanotubes (N-CNTs)

Nitrogen doping in multi-walled carbon nanotubes (MWCNTs) has been observed to alter the failure mechanism from brittle fracture, characteristic of pristine MWCNTs, to a more ductile or plastic deformation. This change is attributed to the formation of kinks and defects in the nanotube structure due to the presence of nitrogen atoms.[1][2] While the ultimate tensile strength of N-CNTs may be similar to that of their pristine counterparts, their load-bearing capabilities can differ due to these structural modifications.[1][3]

Theoretical studies employing first-principles and molecular dynamics simulations suggest that a single nitrogen dopant can enhance the tensile stress of a single-walled carbon nanotube (SWCNT) by as much as 55% compared to a pristine SWCNT.[4] However, the Young's modulus appears to be less affected by nitrogen doping.[4]

Table 1: Summary of Mechanical Properties of Nitrogen-Doped Carbon Nanotubes (N-CNTs)

| Nanotube Type | Dopant | Young's Modulus (GPa) | Tensile Strength (GPa) | Failure Mechanism | Reference |

| Multi-walled CNT (MWCNT) | Nitrogen | 270 - 950 | 11 - 63 | Brittle (pristine) to Ductile (N-doped) | [1][2][5] |

| Single-walled CNT (SWCNT) | Nitrogen (single atom) | Nearly invariant | ~55% increase over pristine | - | [4] |

Oxygen-Doped Carbon Nanotubes (O-CNTs)

Direct experimental quantification of the mechanical properties of individual oxygen-doped carbon nanotubes is less prevalent in the literature compared to N-CNTs. Much of the available data is derived from computational studies, particularly molecular dynamics (MD) simulations. These studies generally indicate that the introduction of oxygen-containing functional groups (e.g., hydroxyl, carboxyl, epoxy) on the surface of CNTs tends to degrade their mechanical properties. This degradation is a consequence of the disruption of the sp² carbon lattice, which introduces stress concentration points.

MD simulations on hydroxyl-functionalized CNTs have shown that as the degree of functionalization increases, the Young's modulus, tensile strength, and fracture strain of the nanotubes decrease. This weakening is attributed to the disruption of the covalent C-C bonds and the introduction of structural defects.

Table 2: Summary of Mechanical Properties of Oxygen-Functionalized Carbon Nanotubes (O-CNTs) from Molecular Dynamics Simulations

| Nanotube Type | Functional Group | Effect on Young's Modulus | Effect on Tensile Strength | Key Finding | Reference |

| Single-walled CNT (SWCNT) | Hydroxyl (-OH) | Decreases with increasing functionalization | Decreases with increasing functionalization | Weakening of the structure due to defect introduction | |

| Single-walled CNT (SWCNT) | Carboxyl (-COOH) | Decreases with increasing functionalization | Decreases with increasing functionalization | Disruption of the sp² lattice reduces strength |

Note: The data for O-CNTs is primarily based on theoretical and computational studies and should be interpreted as such. Experimental validation is needed for definitive quantitative values.

Experimental Protocols

Synthesis of Nitrogen-Doped Carbon Nanotubes (N-CNTs) via Chemical Vapor Deposition (CVD)

Objective: To synthesize nitrogen-doped multi-walled carbon nanotubes.

Materials:

-

Catalyst: Fe-Co supported on CaCO₃

-

Carbon source: Acetylene (B1199291) (C₂H₂)

-

Nitrogen and carbon source: Acetonitrile (B52724) (CH₃CN)

-

Furnace with a quartz tube reactor

-

Gas flow controllers

Protocol:

-

Place the Fe-Co/CaCO₃ catalyst in the center of the quartz tube reactor.

-

Heat the furnace to the desired growth temperature, typically in the range of 700–850 °C, under an inert atmosphere (e.g., Argon).

-

Introduce a controlled flow of acetylene as the primary carbon source.

-

Introduce a controlled flow of acetonitrile vapor into the reactor. The acetonitrile serves as both a carbon and a nitrogen source. The vaporization temperature of acetonitrile will influence the nitrogen content in the resulting N-CNTs.

-

Continue the reaction for a set duration to allow for the growth of N-MWCNTs on the catalyst.

-

After the growth period, cool the reactor to room temperature under an inert atmosphere.

-

The resulting black powder contains N-MWCNTs, which can be purified to remove the catalyst and amorphous carbon.[4][5]

Purification:

-

Reflux the as-synthesized material in a nitric acid solution (e.g., 55% HNO₃) at approximately 110 °C for several hours to dissolve the CaCO₃ support and residual metal catalyst particles.[4]

-

Filter the acid-treated material and wash it repeatedly with distilled water until the pH of the filtrate is neutral.

-

Dry the purified N-MWCNTs in an oven at around 120 °C.[4]

Synthesis of Oxygen-Doped Carbon Nanotubes (O-CNTs) via Acid Treatment

Objective: To introduce oxygen-containing functional groups onto the surface of carbon nanotubes.

Materials:

-

Pristine multi-walled carbon nanotubes (MWCNTs)

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Reflux apparatus

-

Filtration system

-

Distilled water

Protocol:

-

Disperse a known amount of pristine MWCNTs in a mixture of concentrated sulfuric acid and nitric acid (typically in a 3:1 volume ratio).

-

Heat the mixture under reflux for a specified duration (e.g., several hours). The duration of the acid treatment will control the density of oxygen functional groups on the CNT surface.

-

After reflux, allow the mixture to cool to room temperature.

-

Dilute the mixture with a large volume of distilled water.

-

Filter the suspension to collect the acid-treated MWCNTs.

-

Wash the filtered MWCNTs repeatedly with distilled water until the pH of the filtrate becomes neutral. This step is crucial to remove any residual acid.

-

Dry the resulting oxygen-functionalized MWCNTs in an oven.

In-situ Tensile Testing of Individual Carbon Nanotubes in a Scanning Electron Microscope (SEM)

Objective: To measure the tensile strength and Young's modulus of an individual carbon nanotube.

Apparatus:

-

Scanning Electron Microscope (SEM)

-

Nanomanipulator system installed inside the SEM chamber

-

Force sensor (e.g., a calibrated atomic force microscope cantilever)

-

Tungsten probe tips

-

Micro-electro-mechanical system (MEMS) based tensile testing stage (optional)

Protocol:

-

Sample Preparation: Disperse the carbon nanotubes on a substrate.

-

Mounting the Nanotube:

-

Using the nanomanipulator, select an individual CNT that is free-standing or protruding from an edge.

-

Attach one end of the CNT to a fixed support (e.g., the substrate or a stationary probe tip).

-

Attach the other end of the CNT to the force sensor. The attachment is typically done using electron beam-induced deposition (EBID) of a small amount of hydrocarbon contamination present in the SEM chamber, which acts as a "nano-weld".

-

-

Tensile Test:

-

Move the nanomanipulator to apply a tensile load to the CNT. The displacement of the manipulator is precisely controlled.

-

Simultaneously, record the deflection of the force sensor. The force applied to the nanotube is calculated from the known spring constant of the sensor and its deflection.

-

Continuously image the nanotube during the stretching process to observe its elongation and eventual fracture.

-

-

Data Analysis:

-

Generate a force-displacement curve from the recorded data.

-

Calculate the stress by dividing the applied force by the cross-sectional area of the nanotube. The cross-sectional area is typically estimated from high-resolution transmission electron microscope (TEM) images.

-

Calculate the strain from the change in length of the nanotube.

-

The slope of the initial linear portion of the stress-strain curve gives the Young's modulus.

-

The maximum stress achieved before fracture is the tensile strength.

-

Visualizations

References

A Technical Guide to the Optical Properties of NOPO HiPCO® Single-Walled Carbon Nanotubes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core optical properties of NOPO HiPCO® Single-Walled Carbon Nanotubes (SWCNTs). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are leveraging the unique photophysical characteristics of these advanced nanomaterials. This document details the intrinsic optical behaviors of this compound HiPCO® SWCNTs, outlines experimental methodologies for their characterization, and explores their interactions with biological systems, providing a foundation for their application in therapeutics and diagnostics.

Introduction to this compound HiPCO® SWCNTs

This compound HiPCO® SWCNTs are produced via a high-pressure carbon monoxide (HiPCO®) process, a method renowned for yielding high-quality, small-diameter nanotubes. This process ensures a consistent product with a high fraction of semiconducting SWCNTs, which are particularly well-suited for applications requiring near-infrared (NIR) fluorescence, such as in vivo imaging and biosensing.[1] The precise control over the synthesis parameters results in a predictable and narrow diameter distribution, which is crucial for achieving specific and repeatable optical properties.

Core Optical Properties

The unique one-dimensional structure and sp² hybridization of carbon atoms in SWCNTs give rise to their distinctive electronic and optical properties.[2] These properties are highly dependent on the nanotube's chiral vector (n,m), which defines its diameter and helicity.

Physical and Structural Characteristics

The optical properties of this compound HiPCO® SWCNTs are directly linked to their physical dimensions. A summary of these key characteristics is presented in Table 1.

| Property | Value | Source |

| Diameter Distribution | 0.6 nm to 1.2 nm | [2] |

| Average Diameter | ~0.8 nm (from Raman) | [2][3] |

| G/D Ratio | ~25 to 30 | [2] |

| Carbonaceous Purity | ~85% (as-produced) | [3] |

| Non-carbonaceous Impurity | ~15% (as-produced) | [3] |

Absorbance Spectroscopy

The UV-Vis-NIR absorption spectrum of SWCNTs is characterized by a series of peaks known as van Hove singularities, which correspond to electronic transitions between the valence and conduction bands. For semiconducting SWCNTs, these are denoted as S₁₁, S₂₂, etc., while for metallic SWCNTs, they are labeled M₁₁, M₂₂, and so on.[4] The positions of these peaks are directly related to the nanotube's diameter and chirality. This compound HiPCO® SWCNTs exhibit significant absorption in the NIR and visible bands, making them suitable for applications such as photothermal therapy.[1][5]

Photoluminescence (Fluorescence)

A key feature of semiconducting this compound HiPCO® SWCNTs is their intrinsic near-infrared (NIR) fluorescence.[5][6] When excited with light of an appropriate wavelength (typically corresponding to the S₂₂ transition), they emit light at a longer wavelength (corresponding to the S₁₁ transition). This photoluminescence is highly stable and does not suffer from photobleaching, a significant advantage for long-term imaging studies.[7] The high fraction of semiconducting species in this compound HiPCO® nanotubes results in strong fluorescence, enhancing resolution in bioimaging applications.[1][5] A representative photoluminescence excitation (PLE) map for HiPCO SWCNTs is shown in various research articles, which correlates excitation and emission wavelengths to specific (n,m) chiralities.

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique for characterizing the structural properties of SWCNTs. The Raman spectrum of this compound HiPCO® SWCNTs displays several key features:

-

Radial Breathing Mode (RBM): The frequency of the RBM is inversely proportional to the nanotube diameter, providing a direct measure of the diameter distribution. For this compound HiPCO® SWCNTs, prominent RBM peaks are observed around 228 cm⁻¹ and 272 cm⁻¹, corresponding to an average diameter of approximately 0.8 nm.[3]

-

D-band: This band is associated with defects in the nanotube structure.

-

G-band: This band arises from the tangential vibrations of the carbon atoms.

-

G/D Ratio: The ratio of the intensities of the G-band to the D-band is a measure of the structural quality and purity of the SWCNTs. This compound HiPCO® SWCNTs exhibit a high G/D ratio, typically between 25 and 30, indicating a low level of defects.[2]

Experimental Protocols

Accurate and reproducible characterization of the optical properties of this compound HiPCO® SWCNTs requires standardized experimental procedures. The following sections provide detailed methodologies for sample preparation and the key spectroscopic techniques.

Sample Preparation: Dispersion of SWCNTs

For most optical measurements, it is essential to have a well-dispersed suspension of individual SWCNTs. The following protocol is a standard method for dispersing this compound HiPCO® SWCNTs in an aqueous solution.

Materials:

-

This compound HiPCO® SWCNTs (raw or purified powder)

-

Sodium dodecyl sulfate (B86663) (SDS) or Sodium deoxycholate (DOC)

-

Deionized (DI) water

-

Bath sonicator

-

Probe sonicator (tip sonicator)

-

High-speed centrifuge

Procedure:

-

Surfactant Solution Preparation: Prepare a 1-2% (w/v) solution of SDS or a 20 g/L solution of DOC in DI water.[8]

-

SWCNT Addition: Add this compound HiPCO® SWCNTs to the surfactant solution to a final concentration of approximately 1 mg/mL.[8]

-

Initial Dispersion (Bath Sonication): Place the vial containing the mixture in a bath sonicator for 10-30 minutes to break up large agglomerates.

-

High-Power Dispersion (Probe Sonication): Immerse the tip of a probe sonicator into the suspension. Sonicate the mixture for 30-45 minutes at a power of approximately 1 W/mL.[8] It is crucial to keep the sample in an ice bath during this step to prevent overheating, which can damage the nanotubes. Use a pulsed sonication cycle (e.g., 10 seconds ON, 10 seconds OFF) to further manage heat.

-

Centrifugation: Transfer the sonicated dispersion to centrifuge tubes. Centrifuge at a high speed (e.g., 17,000 g for 30 minutes for small batches, or ~40,000 g for 2 hours for larger batches) to pellet undispersed bundles, amorphous carbon, and metallic catalyst particles.[8]

-

Supernatant Collection: Carefully collect the top 80-90% of the supernatant, which contains the well-dispersed individual SWCNTs. This suspension is now ready for optical characterization.

UV-Vis-NIR Absorption Spectroscopy Protocol

Instrumentation:

-

Dual-beam UV-Vis-NIR spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Blank Measurement: Fill a quartz cuvette with the same surfactant solution used for dispersing the SWCNTs and use this as the reference/blank.

-

Sample Measurement: Fill a second quartz cuvette with the SWCNT dispersion.

-

Spectral Acquisition: Scan the sample over a wavelength range of approximately 200 nm to 1600 nm.

-

Data Analysis: Identify the characteristic S₁₁, S₂₂, and M₁₁ absorption bands. The position and relative intensities of these peaks provide information about the chirality distribution and the ratio of semiconducting to metallic nanotubes in the sample.

Photoluminescence (PL) Spectroscopy Protocol

Instrumentation:

-

Fluorometer or a custom-built setup with:

-

A tunable excitation source (e.g., a white light source with a monochromator or a tunable laser)

-

Sample holder

-

Emission collection optics

-

An emission monochromator

-

A NIR detector (e.g., InGaAs array)

-

Procedure:

-

Sample Preparation: Place the SWCNT dispersion in a quartz cuvette.

-

Excitation-Emission Matrix (EEM) Acquisition:

-

Set the excitation wavelength to a starting value (e.g., 500 nm).

-

Scan the emission spectrum over the NIR range (e.g., 850 nm to 1600 nm).

-

Increment the excitation wavelength (e.g., by 5 or 10 nm) and repeat the emission scan.

-

Continue this process over the entire excitation range of interest (e.g., up to 900 nm).

-

-

Data Analysis: Plot the data as a 2D contour map with the excitation wavelength on the y-axis, the emission wavelength on the x-axis, and the intensity represented by color. This "Kataura plot" allows for the identification of specific (n,m) chiralities based on their unique excitation-emission peak positions.

Raman Spectroscopy Protocol

Instrumentation:

-

Raman spectrometer equipped with multiple laser excitation wavelengths (e.g., 514 nm, 532 nm, 633 nm, 785 nm)

-

Microscope for sample visualization and laser focusing

-

Sample holder (e.g., glass slide)

Procedure:

-

Sample Preparation: Deposit a small drop of the SWCNT dispersion onto a clean glass slide and allow it to dry to form a thin film. Alternatively, the liquid dispersion can be analyzed directly in a cuvette.

-

Instrument Calibration: Calibrate the spectrometer using a silicon standard.

-

Spectral Acquisition:

-

Focus the laser onto the SWCNT sample.

-

Acquire the Raman spectrum over a range that includes the RBM, D-band, and G-band (e.g., 100 cm⁻¹ to 1800 cm⁻¹).

-

Repeat the measurement with different laser excitation wavelengths to resonantly enhance the signal from different SWCNT chiralities.

-

-

Data Analysis:

-

Analyze the positions of the RBM peaks to determine the diameter distribution.

-

Calculate the G/D ratio to assess the structural quality of the nanotubes.

-

Interactions with Biological Systems and Applications

The unique optical properties of this compound HiPCO® SWCNTs make them highly suitable for a range of biomedical applications, including bioimaging, biosensing, and drug delivery.[1][7] Understanding their interaction with cellular pathways is critical for these applications.

Cellular Uptake and Bioimaging

SWCNTs can be functionalized with various biomolecules to target specific cells or tissues. Their intrinsic NIR fluorescence allows for deep-tissue imaging with high resolution and signal-to-noise ratio, as biological tissues have minimal autofluorescence in this spectral window.

Below is a generalized workflow for in vitro bioimaging using fluorescent SWCNTs.

SWCNT-Induced Signaling Pathways

SWCNTs can interact with and modulate various cellular signaling pathways. This is a critical consideration for drug development and toxicology. Two key pathways affected by SWCNTs are the NF-κB and NLRP3 inflammasome pathways, which are central to inflammatory responses.

Exposure to SWCNTs can induce oxidative stress, leading to the activation of the NF-κB signaling pathway. This can result in the transcription of pro-inflammatory cytokines.

Certain types of SWCNTs can cause lysosomal damage upon cellular uptake, leading to the activation of the NLRP3 inflammasome. This results in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Conclusion

This compound HiPCO® SWCNTs possess a unique and highly advantageous set of optical properties, including strong and stable NIR fluorescence and well-defined absorbance and Raman scattering characteristics. These features, stemming from their high quality and small diameter, make them powerful tools for a variety of applications in research and drug development. By following standardized protocols for their characterization and understanding their interactions with biological systems, the full potential of these advanced nanomaterials can be realized in the development of next-generation diagnostics and therapeutics.

References

- 1. NLRP3 inflammasome activation in murine alveolar macrophages and related lung pathology is associated with MWCNT nickel contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Preparation of carbon nanotube bioconjugates for biomedical applications | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. SWCNT Multiplexing with Hyperspectral Luminescence Imaging | Photon etc. [photonetc.com]

- 7. In vivo imaging of fluorescent single-walled carbon nanotubes within C. elegans nematodes in the near-infrared window - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optical Properties of this compound HiPCO® Single Walled Carbon Nanotubes – this compound Nanotechnologies [this compound.in]

A Technical Guide to the Purity Analysis of NOPO Single-Walled Carbon Nanotubes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the purity of single-walled carbon nanotubes (SWCNTs) produced by NoPo Nanotechnologies. The purity of SWCNTs is a critical parameter that significantly influences their performance in advanced applications, including drug delivery, bio-imaging, and therapeutics. This document outlines the core analytical techniques, presents detailed experimental protocols, and summarizes key quantitative data to aid in the rigorous quality assessment of these novel materials.

Introduction to this compound SWCNTs and Impurity Profiles

This compound Nanotechnologies utilizes a proprietary High-Pressure Carbon Monoxide (HiPco®) process to synthesize SWCNTs with diameters typically ranging from 0.8 to 1.2 nanometers.[1][2] The primary impurities in as-produced HiPco SWCNTs are residual iron catalyst particles and various forms of non-nanotube carbon, such as amorphous carbon and graphitic nanoparticles.[3] this compound has developed patented purification techniques, including halogenation, to remove these impurities and achieve a high purity product suitable for sensitive applications.[4][5][6]

Core Purity Analysis Techniques

A multi-technique approach is essential for a comprehensive purity analysis of this compound SWCNTs. The primary methods employed are Thermogravimetric Analysis (TGA), Raman Spectroscopy, UV-Vis-NIR Spectroscopy, and Transmission Electron Microscopy (TEM).

Quantitative Purity Data of this compound SWCNTs

The following tables summarize the typical quantitative purity data for raw and purified this compound SWCNTs, as derived from technical data sheets and certificates of analysis.

Table 1: Purity and Impurity Content of this compound SWCNTs

| Parameter | Raw this compound SWCNTs | Purified this compound SWCNTs | Analysis Method |

| Carbon Content | ~85%[4] | >95%[7] | TGA |

| Non-carbonaceous Impurity (Fe) | ~15%[4] | <5%[7] | TGA |

| Moisture Content | <0.5 wt%[7] | <0.5 wt%[7] | TGA |

| G/D Ratio | 24 - 30[1] | 25 - 40[5] | Raman Spectroscopy |

Table 2: Physical and Structural Characteristics of this compound SWCNTs

| Parameter | Value | Analysis Method |

| Average Diameter | 0.8 - 1.2 nm[1][7] | Raman Spectroscopy, TEM |

| Individual SWCNT Length | 700 - 1200 nm[5] | TEM |

| Specific Surface Area | >1300 m²/g[5] | BET |

Experimental Protocols

Detailed methodologies for the key purity analysis techniques are provided below.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the carbonaceous and non-carbonaceous (metallic catalyst) content of SWCNT samples.[8][9]

Experimental Protocol:

-

Instrument Preparation: Use a thermogravimetric analyzer with a microbalance sensitivity of at least 0.1 µg.[8] Ensure the sample pan (platinum, alumina, or ceramic) is clean and conditioned by heating to 300°C in air to remove any adsorbed moisture.[9]

-

Sample Preparation: Weigh 2-4 mg of the this compound SWCNT sample directly into the tared TGA pan.[10]

-

Analysis Parameters:

-

Data Analysis:

-

The initial weight loss up to ~150°C is attributed to moisture.[7]

-

The weight loss between approximately 300°C and 650°C corresponds to the oxidation of SWCNTs and other carbonaceous impurities.

-

The residual mass at the end of the analysis represents the incombustible metal oxide impurities.[10] The percentage of metallic iron can be calculated from the mass of the iron oxide residue.

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information on the structural quality and diameter distribution of SWCNTs.[12][13]

Experimental Protocol:

-

Sample Preparation: A small amount of the dry this compound SWCNT powder is placed on a glass slide. For dispersion analysis, the SWCNTs can be suspended in a suitable solvent like ethanol (B145695) with brief ultrasonication.[14]

-

Instrument Parameters:

-

Excitation Laser: A 532 nm (green) laser is commonly used for this compound SWCNTs.[1]

-

Laser Power: Use a low laser power to avoid sample damage.

-

Spectral Range: Acquire spectra covering the Radial Breathing Mode (RBM) region (~100-300 cm⁻¹) and the D and G bands (~1300-1600 cm⁻¹).

-

-

Data Analysis:

-

G/D Ratio: The intensity ratio of the G-band (~1590 cm⁻¹) to the D-band (~1350 cm⁻¹) is a key indicator of the structural integrity of the SWCNTs. A higher G/D ratio signifies fewer defects.[1]

-

Radial Breathing Modes (RBMs): The frequencies of the RBM peaks are inversely proportional to the SWCNT diameters. The presence of sharp RBM peaks indicates a narrow diameter distribution. For this compound SWCNTs, characteristic RBM peaks are observed around 228 cm⁻¹ and 272 cm⁻¹.[4]

-

UV-Vis-NIR Spectroscopy

UV-Vis-NIR spectroscopy is used to confirm the presence of individualized SWCNTs in a dispersion and to assess the ratio of metallic to semiconducting species.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stable dispersion of this compound SWCNTs in a suitable solvent (e.g., water with a surfactant like sodium dodecyl sulfate, or an organic solvent like N-methyl-2-pyrrolidone).

-

A typical procedure involves adding a small amount of SWCNTs to the solvent and sonicating the mixture.[15]

-

-

Instrument Parameters:

-

Spectrophotometer: A double-beam UV-Vis-NIR spectrophotometer is required.

-

Wavelength Range: Scan from the UV to the NIR region (e.g., 200 nm to 1400 nm).

-

Blank: Use the pure solvent as a reference.

-

-

Data Analysis:

-